(E)-6,7-dihydroquinolin-8(5H)-one oxime
CAS No.:
Cat. No.: VC13520148
Molecular Formula: C9H10N2O
Molecular Weight: 162.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10N2O |
|---|---|
| Molecular Weight | 162.19 g/mol |
| IUPAC Name | (NE)-N-(6,7-dihydro-5H-quinolin-8-ylidene)hydroxylamine |
| Standard InChI | InChI=1S/C9H10N2O/c12-11-8-5-1-3-7-4-2-6-10-9(7)8/h2,4,6,12H,1,3,5H2/b11-8+ |
| Standard InChI Key | CDBBPOISMDNVNQ-DHZHZOJOSA-N |
| Isomeric SMILES | C1CC2=C(/C(=N/O)/C1)N=CC=C2 |
| Canonical SMILES | C1CC2=C(C(=NO)C1)N=CC=C2 |
Introduction
Synthetic Methodologies
Oxime Formation from Ketone Precursors
The parent compound, 6,7-dihydroquinolin-8(5H)-one (CAS: 56826-69-8 ), serves as the primary precursor. Its synthesis involves cyclization of substituted cyclohexenones with ammonia derivatives under acidic conditions . Conversion to the oxime derivative is achieved via nucleophilic addition of hydroxylamine (NH₂OH) to the ketone group.
A representative procedure involves:
-
Dissolving 6,7-dihydroquinolin-8(5H)-one (1.0 equiv) in ethanol.
-
Adding hydroxylamine hydrochloride (1.2 equiv) and sodium acetate (2.0 equiv).
-
Isolating the product via filtration or extraction, yielding the oxime in >95% purity .
The (E)-isomer predominates under neutral or basic conditions due to thermodynamic stabilization of the trans configuration .
Physicochemical and Spectroscopic Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₀N₂O | |
| Molecular Weight | 162.188 g/mol | |
| Melting Point | Not reported | — |
| Boiling Point | Not reported | — |
| Density | N/A | |
| LogP | 1.596 | |
| Polar Surface Area | 45.48 Ų |
The compound’s UV-Vis absorption (λmax ≈ 270–300 nm) and fluorescence emission (λem ≈ 350–400 nm) are inferred from related dihydroquinolinones . These properties suggest utility in optoelectronic materials or fluorescent probes.
Reactivity and Functionalization
α-Alkenylation
Analogous to methods in , the oxime’s α-position can undergo alkenylation using benzyl alcohols or aldehydes. For example:
-
Reacting (E)-6,7-dihydroquinolin-8(5H)-one oxime with 4-methylbenzyl alcohol in DES (ChCl:PTSA) and CAN/TEMPO yields alkenylated derivatives .
-
Yields range from 70–84% under optimized conditions (100°C, 2 h ).
Heterocyclic Hybridization
Incorporating pyrazole or chromene moieties (as in ) enhances bioactivity. For instance:
-
Condensation with 1H-pyrazol-4-ylmethanol forms hybrid structures (e.g., 7p ), potentially useful in kinase inhibition.
Applications and Biological Relevance
While direct pharmacological data for (E)-6,7-dihydroquinolin-8(5H)-one oxime are absent, structurally related compounds exhibit:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume